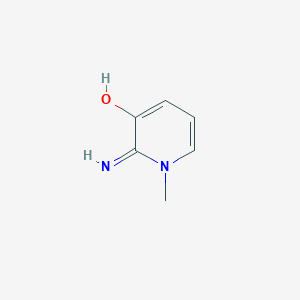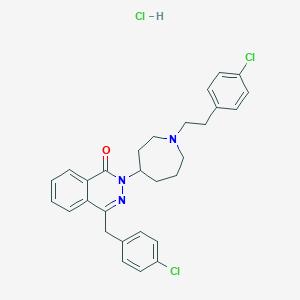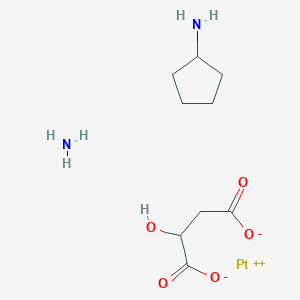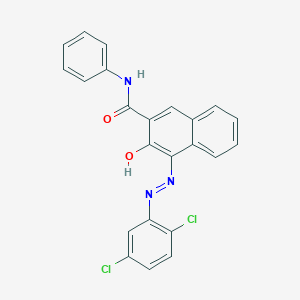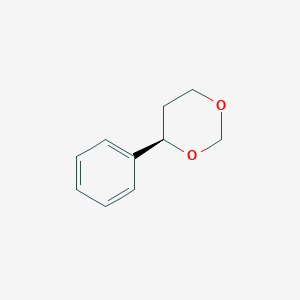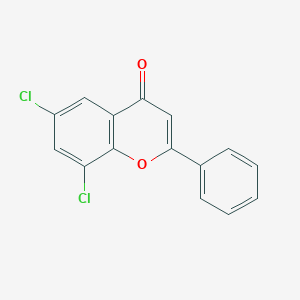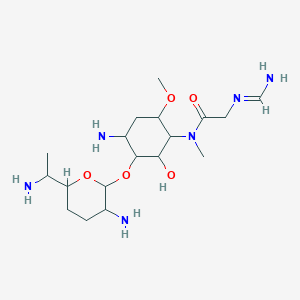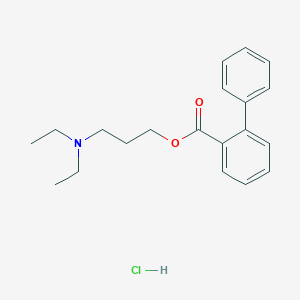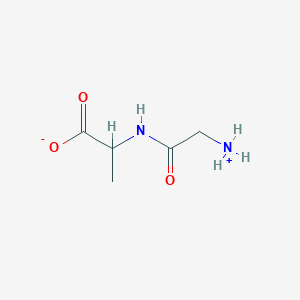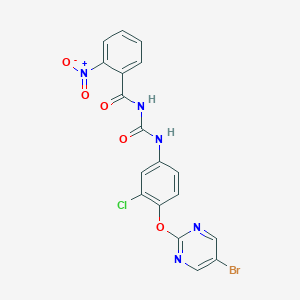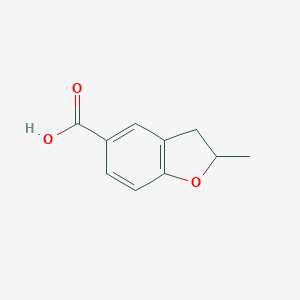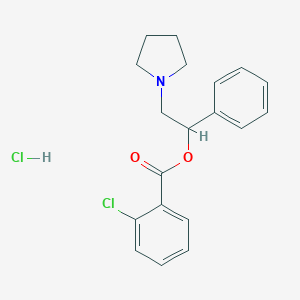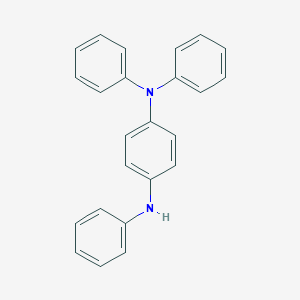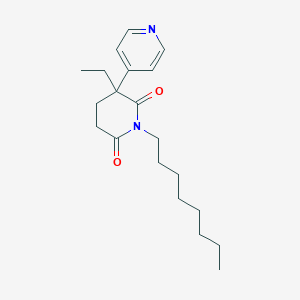
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, also known as EOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPP is a piperidine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to act on ion channels and receptors in the brain and cancer cells. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to inhibit the release of glutamate by blocking the NMDA receptor, which can cause neuronal damage. In cancer cells, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis by activating the caspase pathway.
生化学的および生理学的効果
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor effects, and drug delivery. In neuroprotection, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to reduce neuronal damage caused by glutamate and oxidative stress. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
実験室実験の利点と制限
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its lipophilic nature, which makes it an ideal carrier for drugs. 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione also has neuroprotective and anti-tumor effects, which can be useful in studying these fields. However, the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be challenging, and the yield can vary depending on the method used.
将来の方向性
There are several future directions for research on 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione, including studying its potential applications in drug delivery, exploring its mechanism of action, and investigating its effects on different types of cancer cells. Additionally, further research on the synthesis of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can lead to more efficient methods with higher yields. Overall, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has significant potential for various scientific research applications and warrants further investigation.
合成法
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using different methods, including the reaction of 4-pyridylacetic acid with 3-ethyl-1-n-octyl-4-piperidone in the presence of a dehydrating agent. Another method involves the reaction of 4-pyridylacetic acid with 3-ethyl-4-piperidone in the presence of a reducing agent and an oxidizing agent. The yield of 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione using these methods ranges from 20-50%.
科学的研究の応用
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In drug delivery, 3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione can be used as a carrier for drugs due to its lipophilic nature.
特性
CAS番号 |
103284-30-6 |
|---|---|
製品名 |
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione |
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
InChIキー |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
正規SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
同義語 |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
